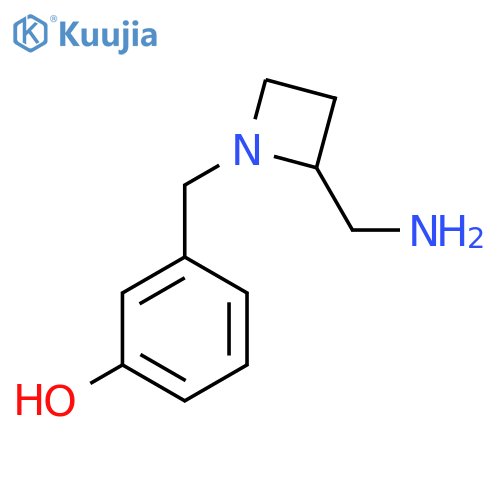

Cas no 2171959-12-7 (3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol)

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol 化学的及び物理的性質

名前と識別子

-

- 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol

- 2171959-12-7

- EN300-1282125

- 3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol

-

- インチ: 1S/C11H16N2O/c12-7-10-4-5-13(10)8-9-2-1-3-11(14)6-9/h1-3,6,10,14H,4-5,7-8,12H2

- InChIKey: RZDKVOQHGPOYJB-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(=C1)CN1CCC1CN

計算された属性

- せいみつぶんしりょう: 192.126263138g/mol

- どういたいしつりょう: 192.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 49.5Ų

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282125-1.0g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 1g |

$1414.0 | 2023-06-07 | ||

| Enamine | EN300-1282125-0.1g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 0.1g |

$1244.0 | 2023-06-07 | ||

| Enamine | EN300-1282125-0.5g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 0.5g |

$1357.0 | 2023-06-07 | ||

| Enamine | EN300-1282125-0.05g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 0.05g |

$1188.0 | 2023-06-07 | ||

| Enamine | EN300-1282125-50mg |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1282125-2500mg |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1282125-5000mg |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1282125-5.0g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 5g |

$4102.0 | 2023-06-07 | ||

| Enamine | EN300-1282125-10.0g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 10g |

$6082.0 | 2023-06-07 | ||

| Enamine | EN300-1282125-2.5g |

3-{[2-(aminomethyl)azetidin-1-yl]methyl}phenol |

2171959-12-7 | 2.5g |

$2771.0 | 2023-06-07 |

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

3-{2-(aminomethyl)azetidin-1-ylmethyl}phenolに関する追加情報

Research Briefing on 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol (CAS: 2171959-12-7) and Its Applications in Chemical Biology and Pharmaceutical Research

In recent years, the compound 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol (CAS: 2171959-12-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine-phenol scaffold, has shown promising potential in drug discovery, particularly as a building block for novel therapeutic agents. The following briefing synthesizes the latest research findings on this compound, highlighting its chemical properties, biological activities, and potential applications.

The structural features of 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol make it a versatile intermediate in medicinal chemistry. The presence of both an aminomethyl group and a phenol moiety allows for diverse chemical modifications, enabling the development of targeted molecules with enhanced pharmacokinetic properties. Recent studies have explored its use in the synthesis of small-molecule inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable applications of this compound is its role in the development of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol exhibited high affinity for specific tyrosine kinases, with potential implications for cancer therapy. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's binding efficiency, resulting in lead candidates with improved selectivity and reduced off-target effects.

In addition to its kinase inhibitory properties, 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol has been investigated for its potential as a modulator of G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv highlighted its ability to interact with adrenergic receptors, suggesting possible applications in cardiovascular and neurological disorders. The study employed computational docking and in vitro assays to validate these interactions, providing a foundation for further preclinical development.

The compound's synthetic accessibility and scalability have also been addressed in recent publications. A 2024 report in Organic Process Research & Development detailed a streamlined, cost-effective synthesis route for 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol, emphasizing its suitability for large-scale production. This advancement is expected to facilitate broader adoption of the compound in drug discovery pipelines.

Despite these promising developments, challenges remain in optimizing the bioavailability and metabolic stability of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol (CAS: 2171959-12-7) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted applications underscore the importance of continued research into its mechanisms and derivatives. Future studies will likely focus on expanding its therapeutic scope and addressing current pharmacokinetic challenges, paving the way for innovative treatments in oncology, inflammation, and beyond.

2171959-12-7 (3-{2-(aminomethyl)azetidin-1-ylmethyl}phenol) 関連製品

- 38954-41-5(1-Phenyl-2-acetamidocyclopropane)

- 193217-17-3((3-Methoxynaphthalen-2-yl)(phenyl)methanol)

- 329043-16-5(5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid)

- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)

- 2580208-13-3(4-Bromothieno[2,3-c]pyridine-2-sulfonamide)

- 2228688-58-0(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one)

- 1340221-24-0(3-(3-chloro-4-nitrophenoxy)azetidine)

- 2138132-55-3(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride)

- 1794737-42-0(Sertindole-d)

- 2552798-21-5(5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)